

Characterization of Calcitriol Impurity C: A Spectroscopic and Methodological Guide

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Compound of Interest

Compound Name: *Impurity C of Calcitriol*

Cat. No.: *B15542563*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of Calcitriol Impurity C, a known process-related impurity in the synthesis of Calcitriol, the hormonally active form of vitamin D3. This document outlines the spectroscopic data (Nuclear Magnetic Resonance and Mass Spectrometry) and detailed experimental protocols essential for the identification and quantification of this impurity, ensuring the quality and safety of Calcitriol active pharmaceutical ingredients (APIs).

Introduction to Calcitriol Impurity C

Calcitriol Impurity C is identified as the Diels-Alder adduct of pre-calcitriol and 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD). Its formation is a consequence of a trapping reaction used during the synthesis or analysis of vitamin D analogues. The structure of Calcitriol Impurity C is crucial for developing specific analytical methods to detect and quantify its presence.

Chemical Profile:

Property	Value
Systematic Name	(6aR,7R,9aR)-11-[(3S,5R)-3,5-dihydroxy-2-methylcyclohex-1-enyl]-7-[(1R)-5-hydroxy-1,5-dimethylhexyl]-6a-methyl-2-phenyl-5,6,6a,7,8,9,9a,11-octahydro-1H,4aH-cyclopenta[f][1][2]triazolo[1,2-a]cinnoline-1,3(2H)-dione[3]
Synonyms	Triazoline adduct of pre-calcitriol, pre-Calcitriol PTAD Adduct[3]
CAS Number	86307-44-0[3][4][5]
Molecular Formula	C35H49N3O5[3][4][5]
Molecular Weight	591.78 g/mol [3][4]
Appearance	White to Off-White Solid

Spectroscopic Characterization

Detailed spectroscopic analysis is fundamental for the unequivocal identification of Calcitriol Impurity C. While comprehensive, publicly available datasets are scarce, this section outlines the expected data based on the known structure and provides protocols for obtaining them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

2.1.1. Experimental Protocol: ^1H and ^{13}C NMR

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for achieving adequate signal dispersion.
- **Sample Preparation:** Dissolve 1-5 mg of isolated Calcitriol Impurity C in a suitable deuterated solvent such as deuterated chloroform (CDCl_3) or deuterated methanol (CD_3OD).
- **Experiments:**

- ^1H NMR: To determine the number of different types of protons and their neighboring environments.
- ^{13}C NMR: To identify the number of chemically non-equivalent carbon atoms.
- 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the overall structure.

2.1.2. Expected NMR Data

Due to the absence of publicly available assigned spectral data, the following tables represent expected chemical shifts for key structural motifs of Calcitriol Impurity C. These are illustrative and should be confirmed by experimental data.

Table 1: Illustrative ^1H NMR Data for Calcitriol Impurity C

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.3 - 7.5	m	5H	Phenyl protons
~6.0 - 6.5	m	2H	Olefinic protons
~4.0 - 4.5	m	2H	CH-O
~0.5 - 2.5	m	-	Aliphatic and steroidal protons

Table 2: Illustrative ^{13}C NMR Data for Calcitriol Impurity C

Chemical Shift (ppm)	Assignment
~170 - 180	C=O (triazolinedione)
~120 - 140	Aromatic and olefinic carbons
~60 - 80	C-O
~10 - 60	Aliphatic carbons

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. LC-MS/MS is particularly useful for separating the impurity from the main component and other impurities.

2.2.1. Experimental Protocol: LC-MS/MS

- Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 μ m particle size).
 - Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with a modifier like formic acid to improve ionization.
 - Flow Rate: 0.5 - 1.0 mL/min.
 - Column Temperature: 25-40 $^{\circ}$ C.
- Mass Spectrometry Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective.
 - MS Scan: Full scan mode to detect the protonated molecular ion $[M+H]^+$.
 - MS/MS Scan: Product ion scan of the $[M+H]^+$ ion to obtain fragmentation patterns. Collision energy should be optimized to achieve a rich fragmentation spectrum.

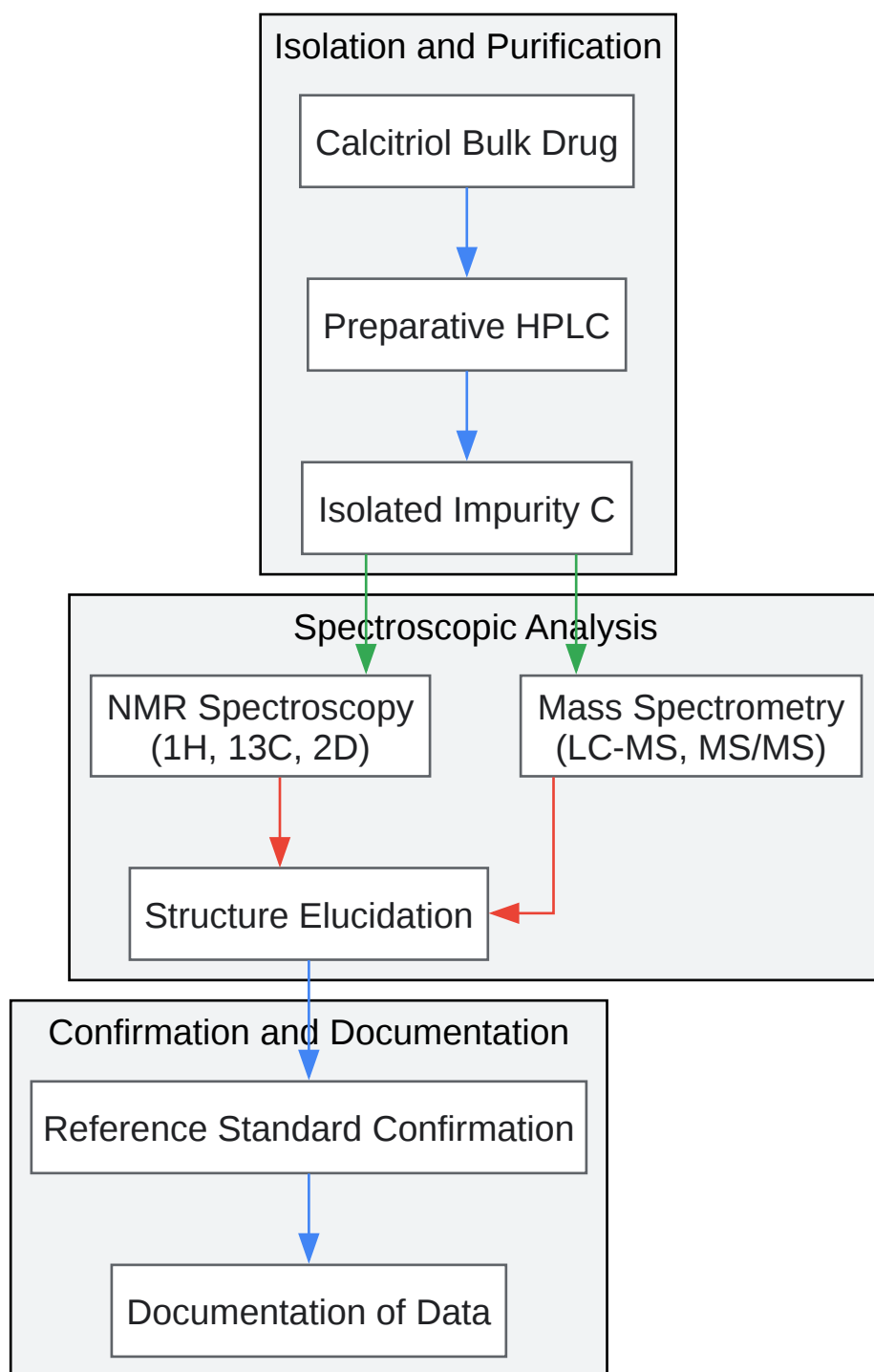
2.2.2. Expected Mass Spectrometry Data

Table 3: Expected MS and MS/MS Data for Calcitriol Impurity C

m/z	Ion	Description
592.37	$[M+H]^+$	Protonated molecular ion
-	$[M+H - H_2O]^+$	Loss of a water molecule
-	$[M+H - \text{Side Chain}]^+$	Cleavage of the aliphatic side chain
-	-	Fragments related to the triazolinedione moiety

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the isolation and characterization of Calcitriol Impurity C.

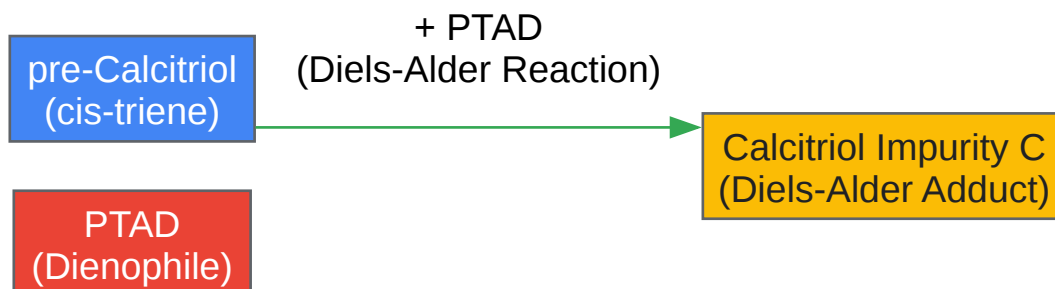


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Caption: Workflow for the characterization of Calcitriol Impurity C.

Formation Pathway

The formation of Calcitriol Impurity C involves a Diels-Alder reaction between the cis-triene system of pre-calcitriol and the dienophile PTAD.



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